3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acrylic acid 3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acrylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16084239
InChI: InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-6-8(12-7-13)4-5-9(14)15/h4-7H,1-3H3,(H,14,15)/b5-4+
SMILES:
Molecular Formula: C11H14N2O4
Molecular Weight: 238.24 g/mol

3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acrylic acid

CAS No.:

Cat. No.: VC16084239

Molecular Formula: C11H14N2O4

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acrylic acid -

Specification

Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
IUPAC Name (E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]prop-2-enoic acid
Standard InChI InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-6-8(12-7-13)4-5-9(14)15/h4-7H,1-3H3,(H,14,15)/b5-4+
Standard InChI Key BGNMSJBSPKDGNR-SNAWJCMRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C=C(N=C1)/C=C/C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1C=C(N=C1)C=CC(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s structure comprises two functional units:

  • A 1H-imidazol-4-yl ring protected by a tert-butoxycarbonyl (Boc) group at the N1 position.

  • An (E)-acrylic acid side chain at the C3 position of the imidazole.

The Boc group (C(CH3)3OCO\text{C}(\text{CH}_{3})_{3}\text{OCO}) enhances solubility in organic solvents and prevents undesired nucleophilic attacks during synthetic reactions . The α,β-unsaturated carbonyl system in the acrylic acid moiety enables participation in Michael additions and Diels-Alder reactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H14N2O4\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}_{4}
Molecular Weight238.24 g/mol
IUPAC Name(E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]prop-2-enoic acid
SMILESCC(C)(C)OC(=O)N1C=C(N=C1)/C=C/C(=O)O
InChIKeyBGNMSJBSPKDGNR-SNAWJCMRSA-N
LogP (Predicted)0.01
Polar Surface Area44.12 Ų

The (E)-configuration of the acrylic acid double bond is critical for its reactivity, as confirmed by NMR and X-ray crystallography .

Synthesis and Preparation

Boc Protection of Imidazole

The tert-butoxycarbonyl group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This step prevents unwanted side reactions at the imidazole nitrogen during subsequent synthetic steps :

Imidazole+(Boc)2OBaseBoc-protected imidazole\text{Imidazole} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{Boc-protected imidazole}

Common bases include 4-dimethylaminopyridine (DMAP) or sodium bicarbonate, with yields exceeding 85% .

Acrylic Acid Coupling

The acrylic acid moiety is introduced via Knoevenagel condensation or Heck coupling. For example, tert-butyl propiolate reacts with Boc-protected imidazole in the presence of DABCO to form the (E)-acrylate ester, which is hydrolyzed to the free acid using trifluoroacetic acid (TFA) :

Boc-imidazole+HC≡CCO2t-BuDABCOtert-butyl (E)-acrylateTFAAcrylic acid\text{Boc-imidazole} + \text{HC≡CCO}_2\text{t-Bu} \xrightarrow{\text{DABCO}} \text{tert-butyl (E)-acrylate} \xrightarrow{\text{TFA}} \text{Acrylic acid}

Table 2: Optimization of Acrylate Formation

ConditionTemperatureE:Z RatioYield
tert-Butyl propiolate−15°C9:178%
Methyl propiolate25°C3:165%

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a building block for angiotensin II receptor antagonists. By mimicking the C-terminal phenylalanine of angiotensin II, derivatives exhibit enhanced binding affinity to AT1 receptors. For instance, substitution with electron-rich heteroaryl groups improves in vivo potency by 10-fold compared to early analogs .

Polymer Science

Grafting poly(4-imidazole acrylic acid) onto polyurethane (PU) enhances antifungal activity and water compatibility. The imidazole groups disrupt fungal membranes, while carboxyl groups improve hydrophilicity, reducing contact angles from 98° to 42° .

Table 3: Antifungal Performance of Modified PU

IA Content (wt%)Fungal Growth Inhibition
00%
558%
10100%

Comparison with Analogous Compounds

Unprotected Imidazole Acrylic Acids

Removing the Boc group (e.g., 3-(1H-imidazol-4-yl)acrylic acid, CAS 3465-72-3) increases reactivity but reduces solubility in nonpolar solvents. The unprotected form exhibits a lower LogP (−2.89 at pH 7.4) and higher metabolic instability .

Alternative Protecting Groups

  • Fmoc: Offers orthogonal deprotection but requires basic conditions (piperidine), limiting compatibility with acid-labile substrates.

  • Cbz: Less sterically hindered than Boc but susceptible to hydrogenolysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator